Aluminiumformiat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

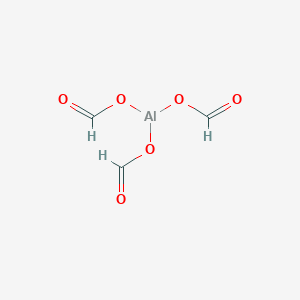

Structure

2D Structure

Properties

Molecular Formula |

C3H3AlO6 |

|---|---|

Molecular Weight |

162.03 g/mol |

IUPAC Name |

diformyloxyalumanyl formate |

InChI |

InChI=1S/3CH2O2.Al/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |

InChI Key |

MJWPFSQVORELDX-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)O[Al](OC=O)OC=O |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical formula of Aluminiumformiat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aluminum formate, detailing its chemical properties, synthesis protocols, and its interaction with biological signaling pathways. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in their work, either as a chemical intermediate, a material with unique properties, or in the context of aluminum toxicology.

Core Chemical Identity

Aluminum formate, also known as aluminum triformate, is the aluminum salt of formic acid. It exists in an anhydrous form as well as a trihydrate.

Chemical Formula: Al(HCOO)₃[1][2][3]

Molecular Formula: C₃H₃AlO₆[4][5][6]

The structure consists of an aluminum ion (Al³⁺) coordinated to three formate anions (HCOO⁻). A hydrated form, aluminum formate trihydrate, also exists with the chemical formula Al(HCOO)₃·3H₂O.[7][8]

Quantitative Physicochemical Data

The following table summarizes key quantitative data for anhydrous aluminum formate.

| Property | Value | Reference(s) |

| Molar Mass | 162.03 g/mol | [4][5][9] |

| Appearance | White crystalline powder | [3] |

| Solubility in Water | Slightly soluble in cold water, soluble in hot water. | [3] |

| Calculated Elemental Composition | C: 22.24%, H: 1.87% | [10] |

| Observed Elemental Composition | C: 21.23%, H: 1.93% | [10] |

Experimental Protocols

Detailed methodologies for the synthesis of aluminum formate are crucial for researchers. Below are two common laboratory-scale synthesis protocols.

Protocol 1: Reflux Synthesis from Aluminum Hydroxide

This method involves the reaction of aluminum hydroxide with an excess of formic acid under reflux conditions.

Materials:

-

Aluminum hydroxide (Al(OH)₃)

-

Formic acid (HCOOH), 98-100%

-

Ethanol

-

250 mL three-neck round-bottom flask

-

Condenser

-

Heating mantle

-

Centrifuge

-

Vacuum filtration apparatus

Procedure:

-

In a 250 mL three-neck round-bottom flask, add 1.2 g (0.015 mol) of aluminum hydroxide to 100 mL of formic acid.[10]

-

Heat the mixture to 100°C and maintain it under reflux for 48 hours.[10]

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the resulting white solid from the excess formic acid via centrifugation.[10]

-

Wash the solid product with a copious amount of ethanol.

-

Collect the white solid by vacuum filtration.[10]

-

The resulting product is an adduct, Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅.[5]

-

To obtain pure aluminum formate, Al(HCOO)₃, the as-synthesized material must be activated by heating at 180°C to remove the guest molecules.[5]

Protocol 2: Solvothermal Synthesis

This method yields crystalline aluminum formate.

Materials:

-

Aluminum hydroxide (Al(OH)₃)

-

Formic acid (HCOOH)

-

Teflon-lined stainless steel autoclave (23 mL)

-

Magnetic stirrer

Procedure:

-

Add 50 mg (0.234 mmol) of aluminum hydroxide and 7 mL of formic acid into a Teflon liner.

-

Stir the mixture at room temperature for 30 minutes to form a homogeneous suspension.

-

Place the sealed Teflon liner into a 23 mL Parr stainless steel autoclave.

-

Heat the autoclave at 130°C for 3 days.

-

Allow the autoclave to cool slowly to room temperature.

-

The resulting colorless cubic crystals are collected.

Applications and Biological Interactions

While aluminum formate has industrial applications in waterproofing, as a mordant, and in paper manufacturing, its relevance to the specified audience lies in its properties as a metal-organic framework (MOF) and the toxicological implications of the aluminum ion.[3]

Aluminum Formate as a Metal-Organic Framework (MOF)

Aluminum formate is a simple and cost-effective MOF that has shown significant promise for gas capture and storage, particularly for carbon dioxide and hydrogen. This is relevant for researchers in materials science and green chemistry.

Below is a conceptual workflow for CO₂ capture using aluminum formate.

Interaction with Biological Signaling Pathways

The aluminum ion (Al³⁺) is a known toxicant, and its effects on cellular signaling are of interest in drug development and toxicology. Research has shown that Al³⁺ can interfere with phospholipid signaling cascades, which are crucial for various cellular processes. Specifically, Al³⁺ has been found to inhibit the formation of phosphatidic acid (PA) by blocking the phospholipase C (PLC) / diacylglycerol kinase (DGK) pathway.[6]

The following diagram illustrates the inhibitory effect of Al³⁺ on this signaling pathway.

References

- 1. carepapers.s3.amazonaws.com [carepapers.s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. ALUMINUM FORMATE | 7360-53-4 [chemicalbook.com]

- 4. azom.com [azom.com]

- 5. Aluminium formate - Wikipedia [en.wikipedia.org]

- 6. Does Aluminum Generate a Bonafide Phospholipd Signal Cascade? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. Aluminum formate (AF): Synthesis, characterization and application in dye wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aluminum formate | C3H3AlO6 | CID 62632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Aluminum formate, Al(HCOO)3: An earth-abundant, scalable, and highly selective material for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]

Technisches Handbuch: Aluminiumformiat (CAS: 7360-53-4)

Ein umfassender Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Aluminiumformiat, mit der CAS-Nummer 7360-53-4 und der chemischen Formel Al(HCOO)₃, ist das Aluminiumsalz der Ameisensäure.[1] Es präsentiert sich als weißes, kristallines Pulver.[2][3] Diese metallorganische Gerüstverbindung (MOF) hat aufgrund ihrer einzigartigen strukturellen Eigenschaften und ihrer breiten Anwendbarkeit in verschiedenen wissenschaftlichen und industriellen Bereichen große Aufmerksamkeit auf sich gezogen.[4] Dieses Dokument bietet einen detaillierten technischen Überblick über this compound, der sich auf seine Synthese, chemisch-physikalischen Eigenschaften, experimentellen Protokolle und potenziellen Anwendungen konzentriert, die für die Forschung und Arzneimittelentwicklung relevant sind.

Chemische und Physikalische Eigenschaften

This compound ist in heißem Wasser löslich und in kaltem Wasser schwer löslich.[3][5] Es ist eine stabile Verbindung unter normalen Temperatur- und Druckbedingungen.[6] Detaillierte quantitative Daten sind in der folgenden Tabelle zusammengefasst.

| Eigenschaft | Wert | Referenzen |

| Molekülformel | C₃H₃AlO₆ | [1] |

| Molmasse | 162.033 g·mol⁻¹ | [1] |

| Aussehen | Weißes, kristallines Pulver | [2][3] |

| CAS-Nummer | 7360-53-4 | [1][2] |

| Dichte | ca. 1.647 g/cm³ (bei 20 °C) | [7] |

| Schmelzpunkt | Zersetzt sich bei > 325 °C, schmilzt nicht bis 410 °C | [7] |

| Wasserlöslichkeit | 86.1 g/L (bei 20 °C, pH 3.7), 103.4 g/L (bei 30 °C, pH 3.7) | [3][7] |

| log Pow | < -3.6 (bei 20 °C) | [7] |

Synthese von this compound

Es gibt verschiedene Methoden zur Synthese von this compound. Die Wahl der Methode hängt von den gewünschten Eigenschaften des Endprodukts ab, wie z. B. der Kristallinität und Reinheit.

Hydrothermale Synthese

Diese Methode wird häufig zur Herstellung hochkristalliner Aluminiumformiatkristalle verwendet.[4]

Experimentelles Protokoll:

-

7 ml Ameisensäure und 50 mg (0,234 mmol) Aluminiumhydroxid in einen Teflon-Liner geben.[4]

-

Die Suspension bei Raumtemperatur 30 Minuten lang rühren, bis sie homogen ist.[4]

-

Den Teflon-Liner in einen 23-ml-Parr-Edelstahlautoklaven geben.[4]

-

Den Autoklaven 3 Tage lang auf 130 °C (403 K) erhitzen.[4]

-

Langsam auf Raumtemperatur abkühlen lassen, um farblose, kubische Kristalle zu erhalten.[4]

-

Die resultierenden Kristalle mit reichlich Ethanol waschen und durch Vakuumfiltration abtrennen.[4]

Synthese aus Aluminiummetall

Diese Methode nutzt metallisches Aluminium als Ausgangsmaterial.[8]

Experimentelles Protokoll:

-

Eine Mischung aus 1 Mol Aluminiummetall und 1,5 Mol Ameisensäure (85%ige Reinheit) vorbereiten.[8]

-

Quecksilber(II)-chlorid (HgCl₂) als Katalysator zugeben, um das Aluminium zu amalgamieren.[8]

-

Die Reaktion ablaufen lassen, bei der sich das amalgamierte Aluminium in der Ameisensäure unter Freisetzung von Wasserstoff auflöst und das Aluminiumsalz bildet.[8]

-

Die resultierende Formiatlösung kann durch Sprühtrocknung zu einem feinen Pulver verarbeitet werden.[8]

Anwendungen

This compound hat ein breites Anwendungsspektrum, das von industriellen Prozessen bis hin zu fortgeschrittenen technologischen Anwendungen reicht.

CO₂-Abscheidung

This compound hat sich als hochselektives Material für die Abscheidung von Kohlendioxid (CO₂) aus Gasströmen erwiesen.[4] Seine poröse Struktur mit kleinen und großen Hohlräumen ermöglicht eine effiziente Adsorption von CO₂-Molekülen.[4][9]

Wasseraufbereitung und Abwasserbehandlung

This compound wird als Koagulans in Wasseraufbereitungsprozessen eingesetzt.[2][10] Es hilft, Verunreinigungen und suspendierte Partikel zu entfernen, indem es deren Ladung neutralisiert und sie zu größeren, leicht entfernbaren Flocken aggregieren lässt.[2][11]

Weitere Anwendungen

-

Papierindustrie: Dient als Leimungsmittel zur Verbesserung der Festigkeit und Wasserbeständigkeit von Papier.[2][3]

-

Textilindustrie: Wird als Beizmittel, Fungizid und Imprägniermittel verwendet.[3][12]

-

Wasserstoffspeicherung: Zeigt vielversprechende Leistung für die Wasserstoffspeicherung bei nicht-kryogenen Temperaturen.[13][14]

-

Arzneimittelentwicklung: Obwohl direkte Anwendungen in der Arzneimittelformulierung nicht ausführlich dokumentiert sind, könnten seine Eigenschaften als metallorganisches Gerüst für die Wirkstoffabgabe oder seine Verwendung in der Synthese von pharmazeutischen Zwischenprodukten von Interesse sein. Aluminiumverbindungen werden allgemein in pharmazeutischen Verpackungen wegen ihrer Barriereeigenschaften und Stabilität verwendet.[15]

Sicherheits- und Handhabungsinformationen

This compound gilt im Allgemeinen als nicht gefährlich, es sollten jedoch Standard-Sicherheitsvorkehrungen beim Umgang mit Chemikalien beachtet werden.[2][6]

-

Gefahren: Kann schwere Augenreizungen und Hautreizungen verursachen.[5][16] Das Einatmen von Staub kann die Atemwege reizen.[5][17]

-

Schutzmaßnahmen: Das Tragen von Schutzhandschuhen, Schutzkleidung, Augenschutz und Gesichtsschutz wird empfohlen.[6][18] Für eine ausreichende Belüftung sorgen.[7]

-

Lagerung: In dicht verschlossenen Behältern an einem gut belüfteten Ort lagern.[16] Von Hitze, Funken und offenen Flammen fernhalten.[6]

-

Inkompatibilitäten: Starke Oxidationsmittel und starke Basen.[6]

Toxikologische Daten

| Organismus | Test | Ergebnis | Dauer | Referenzen |

| Fisch (Danio rerio) | LC50 | > 0.06 mg/L | 96 h | [7][19] |

| Daphnia magna | EC50 | 5 mg/L | 48 h | [7][19] |

| Algen | EC50 | 2.75 mg/L | 72 h | [7][19] |

| Mikroorganismen | EC50 | > 300 mg/L | 3 h | [7][19] |

Schlussfolgerung

This compound ist eine vielseitige Verbindung mit einem breiten Spektrum an nachgewiesenen und potenziellen Anwendungen. Seine einfache Synthese aus kostengünstigen Ausgangsmaterialien macht es zu einem attraktiven Material für großtechnische Anwendungen wie die CO₂-Abscheidung und die Wasseraufbereitung.[4] Für Forscher und Wissenschaftler in der Arzneimittelentwicklung bieten seine einzigartigen Eigenschaften als metallorganisches Gerüst interessante Möglichkeiten für zukünftige Untersuchungen in Bereichen wie der Wirkstoffabgabe und der Katalyse. Die in diesem Leitfaden zusammengefassten detaillierten Protokolle und Daten bieten eine solide Grundlage für die weitere Erforschung und Nutzung dieser bemerkenswerten Verbindung.

References

- 1. Aluminium formate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. ALUMINUM FORMATE | 7360-53-4 [chemicalbook.com]

- 4. Aluminum formate, Al(HCOO)3: An earth-abundant, scalable, and highly selective material for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. harrellindustries.com [harrellindustries.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. Aluminum formate SDS, 7360-53-4 Safety Data Sheets - ECHEMI [echemi.com]

- 8. azom.com [azom.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Aluminum formate (AF): Synthesis, characterization and application in dye wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Hydrogen Storage with Aluminum Formate, ALF: Experimental, Computational, and Technoeconomic Studies | ORNL [ornl.gov]

- 15. Application of Aluminum Materials in Pharmaceutical Packaging | HC Aluminum [aluminumblister.com]

- 16. s3.amazonaws.com [s3.amazonaws.com]

- 17. gelest.com [gelest.com]

- 18. Page loading... [guidechem.com]

- 19. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]

Synthesis of Aluminum Formate from Aluminum Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum formate, Al(HCOO)₃, is a versatile compound with applications ranging from a coagulant in water treatment to a key material in the development of metal-organic frameworks (MOFs) for carbon capture.[1][2][3] Its synthesis from readily available and inexpensive starting materials, aluminum hydroxide and formic acid, makes it an attractive compound for large-scale industrial applications.[1] This technical guide provides an in-depth overview of the synthesis of aluminum formate from aluminum hydroxide, focusing on experimental protocols, quantitative data, and the underlying chemical process.

Introduction

Aluminum formate is the aluminum salt of formic acid.[4] The direct reaction of aluminum hydroxide with formic acid presents a straightforward and scalable method for its production.[1] This method is advantageous due to the low cost and widespread availability of the reactants.[1] However, historical methods have noted challenges, such as the voluminous and difficult-to-filter nature of freshly prepared aluminum hydroxide, which can lead to contamination of the final product.[5] Modern synthesis techniques have largely overcome these issues, enabling the production of high-purity aluminum formate.

Synthesis Methodologies

The synthesis of aluminum formate from aluminum hydroxide can be achieved through several methods, primarily categorized as reflux and hydrothermal synthesis. The choice of method can influence the crystalline structure and purity of the resulting product.

Reflux Synthesis

A common and effective method for synthesizing aluminum formate is through the reflux of aluminum hydroxide in an excess of formic acid.[1] Formic acid serves as both a reactant and a solvent in this process, eliminating the need for additional solvents.[1]

Experimental Protocol:

-

In a three-neck round-bottom flask equipped with a condenser, combine aluminum hydroxide and formic acid. A typical molar ratio is not explicitly stated, but a significant excess of formic acid is used.[1] For example, 1.2 g (0.015 mol) of aluminum hydroxide can be reacted with 100 ml of formic acid.[1]

-

Heat the mixture to reflux at 100°C (373 K) with continuous stirring.[1]

-

Maintain the reflux for an extended period, typically 48 hours, to ensure complete reaction.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the solid product from the excess formic acid via centrifugation.[1]

-

Wash the solid product thoroughly with ethanol to remove any unreacted formic acid and other impurities.[1]

-

Isolate the final product by vacuum filtration and air-dry.[1]

-

To obtain the guest-free aluminum formate, the as-synthesized material, which may contain guest molecules like CO₂, H₂O, and HCOOH, is activated by heating. This can be done under high vacuum at 150°C (423 K) for 24 hours or in air at 180°C (453 K) for 24 hours.[1]

Hydrothermal Synthesis

Hydrothermal synthesis is another method employed to produce crystalline aluminum formate. This technique involves reacting the precursors in a sealed vessel under elevated temperature and pressure.

Experimental Protocol:

-

Prepare a homogeneous suspension of aluminum hydroxide in formic acid by stirring at room temperature for approximately 30 minutes.[1] For instance, 50 mg (0.234 mmol) of aluminum hydroxide can be suspended in 7 ml of formic acid.[1]

-

Transfer the suspension to a Teflon-lined stainless steel autoclave.[1]

-

Heat the autoclave to 130°C (403 K) and maintain this temperature for 3 days.[1]

-

Allow the autoclave to cool slowly to room temperature.[1]

-

Collect the resulting colorless cubic crystals of aluminum formate.[1]

-

Wash the crystals with a copious amount of ethanol.[1]

-

Separate the final product using vacuum filtration.[1]

Quantitative Data

The yield and composition of the synthesized aluminum formate are crucial parameters for evaluating the efficiency of the synthesis process.

| Synthesis Method | Reactants | Reaction Conditions | Yield | Product Composition (As-Synthesized) | Reference |

| Reflux | Aluminum Hydroxide (1.2 g), Formic Acid (100 ml) | 100°C, 48 hours | 95% | Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅ | [1] |

| Hydrothermal | Aluminum Hydroxide (50 mg), Formic Acid (7 ml) | 130°C, 3 days | Not Reported | Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅ | [1] |

Reaction Mechanism and Process Flow

The synthesis of aluminum formate from aluminum hydroxide is fundamentally an acid-base reaction. Aluminum hydroxide, being amphoteric, reacts with formic acid to form aluminum formate and water.[6][7]

The overall chemical equation for the reaction is:

Al(OH)₃ + 3HCOOH → Al(HCOO)₃ + 3H₂O

The reaction proceeds by the protonation of the hydroxide groups on the aluminum hydroxide by the formic acid, leading to the formation of water and the aluminum formate salt.

Below is a diagram illustrating the logical workflow of the reflux synthesis process.

Caption: Logical workflow for the reflux synthesis of aluminum formate.

Characterization

The synthesized aluminum formate can be characterized using various analytical techniques to confirm its identity, purity, and structure. These techniques include:

-

X-ray Diffraction (XRD): To determine the crystalline structure.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present.[2]

-

Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition profile.

-

Elemental Analysis (CHN): To determine the elemental composition.[1]

Conclusion

The synthesis of aluminum formate from aluminum hydroxide is a well-established and scalable process. Both reflux and hydrothermal methods yield high-quality products suitable for various applications. The use of inexpensive and readily available starting materials makes this synthetic route economically viable for industrial-scale production. Further research may focus on optimizing reaction conditions to reduce synthesis time and energy consumption, as well as exploring novel applications for this versatile aluminum salt.

References

- 1. Aluminum formate, Al(HCOO)3: An earth-abundant, scalable, and highly selective material for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aluminum formate (AF): Synthesis, characterization and application in dye wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Aluminium formate - Wikipedia [en.wikipedia.org]

- 5. US2630445A - Process for the preparation of aluminum triformate - Google Patents [patents.google.com]

- 6. What is the mechanism of Aluminum hydroxide? [synapse.patsnap.com]

- 7. watermelonrabbit.com [watermelonrabbit.com]

The Crystalline Architecture of Aluminum Formate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of aluminum formate, Al(HCOO)₃, a metal-organic framework (MOF) of significant interest for its cost-effective synthesis and potential applications in gas capture and catalysis. This document, intended for researchers, scientists, and professionals in drug development, details the synthesis, structural characterization, and known applications of this versatile material.

Introduction to Aluminum Formate

Aluminum formate (ALF) is a coordination polymer consisting of aluminum ions linked by formate ligands.[1] Its structure is analogous to the ReO₃ type, forming a robust three-dimensional framework.[2] This framework exhibits porosity, with distinct cavities capable of hosting guest molecules.[2][3] The material is typically synthesized as a "guest-included" or "as-made" form, which can then be activated to a guest-free state.[2] The simple and inexpensive starting materials, such as aluminum hydroxide and formic acid, make ALF a scalable and economically viable option for various applications.[2][4]

Crystal Structure and Polymorphism

Aluminum formate exists in different crystalline forms, primarily the activated (guest-free) form and a trihydrate. The activated form, ALF, possesses a cubic crystal system, while the trihydrate exhibits a rhombohedral structure.

Activated Aluminum Formate (ALF)

The activated form of aluminum formate has a well-characterized crystal structure determined through Rietveld refinement of neutron powder diffraction data.[2] The framework contains two types of cavities: small cavities (SCs) and large cavities (LCs).[2] The pore volume of the small cavities is approximately 43 ų, while the large cavities have a pore volume of about 79 ų.[2][5]

Aluminum Formate Trihydrate

A hydrated form of aluminum formate, specifically a trihydrate, has also been identified with its crystal structure resolved. This form crystallizes in the rhombohedral space group R-3:H.

Table 1: Crystallographic Data for Aluminum Formate Polymorphs

| Parameter | Activated ALF[2] | Aluminum Formate Trihydrate[6] |

| Crystal System | Cubic | Rhombohedral |

| Space Group | Im-3 | R-3:H |

| a (Å) | 11.3905(1) | 9.5544 |

| b (Å) | 11.3905(1) | 9.5544 |

| c (Å) | 11.3905(1) | 16.9655 |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 120 |

| Cell Volume (ų) | 1477.85(5) | 1341.23 |

| Temperature (K) | 300 | 150 |

| Radiation Type | Neutron | X-ray |

Experimental Protocols

The synthesis of aluminum formate can be achieved through several methods, with hydrothermal and reflux techniques being the most common for producing crystalline material.

Synthesis of "As-Made" Aluminum Formate

This method involves the reaction of aluminum hydroxide with an excess of formic acid under reflux conditions.[7]

Experimental Details:

-

1.2 g of aluminum hydroxide (0.015 mol) is added to 100 ml of formic acid in a 250-ml three-neck round-bottom flask.[7]

-

The mixture is refluxed at 100°C (373 K) for 48 hours.[7]

-

After cooling, the excess formic acid is removed by centrifugation.[7]

-

The resulting white solid is washed with ethanol and collected by vacuum filtration.[7]

-

The air-dried product yields the "as-made" aluminum formate, which includes guest molecules such as CO₂, H₂O, and formic acid within its pores.[2][7]

Single crystals of the "as-made" aluminum formate can be grown using a hydrothermal method.[2]

Experimental Details:

-

A suspension of 50 mg of aluminum hydroxide (0.234 mmol) in 7 ml of formic acid is stirred at room temperature for 30 minutes in a Teflon liner.[2]

-

The Teflon liner is placed in a 23-ml Parr stainless steel autoclave.[2]

-

The autoclave is heated at 130°C (403 K) for 3 days, followed by slow cooling to room temperature.[2]

-

Colorless cubic crystals of the "as-made" aluminum formate are collected, washed with ethanol, and separated by vacuum filtration.[2]

Activation of Aluminum Formate (ALF)

The "as-made" material can be activated to remove the guest molecules and create the porous, guest-free ALF.[2]

Experimental Details:

-

The "as-made" aluminum formate is heated at 150°C (423 K) for 24 hours under high vacuum.[7]

-

Alternatively, the material can be heated in air at 180°C (453 K) for 24 hours to yield the guest-free ALF.[1][7]

Characterization Techniques

The structural and physical properties of aluminum formate are characterized using a variety of analytical methods.

Table 2: Characterization Methods for Aluminum Formate

| Technique | Purpose |

| Single-Crystal X-ray Diffraction | Determination of the crystal structure of single crystals.[2] |

| Neutron Powder Diffraction (NPD) | Determination of the crystal structure from powder samples, particularly useful for locating light atoms like hydrogen.[2] |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability and the temperature at which guest molecules are removed.[2][8] |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the material.[9] |

| Nuclear Magnetic Resonance (NMR) | To probe the local environment of specific nuclei (e.g., ¹H, ¹³C, ²⁷Al).[8] |

| Gas Adsorption Analysis | To measure the surface area and pore volume, and to study the selective adsorption of gases like CO₂.[2][10] |

Visualizing Experimental Workflows

The synthesis and activation of aluminum formate can be represented as a clear workflow.

Applications of Aluminum Formate

The primary application of aluminum formate, particularly in its activated form, is in the field of carbon capture.[2][11][12] Its porous structure allows for the selective adsorption of CO₂ over other gases like N₂.[2] Other reported applications include use as a waterproofing agent, a mordant in dyeing, and a fixing agent in the paper industry.[13][14]

Relevance to Drug Development

While aluminum-containing compounds have applications in pharmaceuticals, for example as adjuvants in vaccines or as antacids, specific and detailed research on the application of crystalline aluminum formate in drug development or drug delivery is not prominent in the current scientific literature. One source mentions its use as an antimicrobial in cosmetics and pharmaceuticals, but this appears to be a general classification rather than the subject of dedicated research.[4] The primary focus of recent in-depth studies has been on its material properties for gas separation and storage.[2][15]

Conclusion

Aluminum formate is a metal-organic framework with a well-defined crystalline structure that can be synthesized through scalable and cost-effective methods. Its activated form, ALF, exhibits significant porosity, making it a promising material for CO₂ capture. While its applications in other fields are known, its potential in the realm of drug development remains largely unexplored. This guide provides a foundational understanding of the synthesis, structure, and characterization of this intriguing material, which may inspire further research into new applications.

References

- 1. Aluminium formate - Wikipedia [en.wikipedia.org]

- 2. Aluminum formate, Al(HCOO)3: An earth-abundant, scalable, and highly selective material for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. parchem.com [parchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystallography Open Database: Information card for entry 3500128 [crystallography.net]

- 7. carepapers.s3.amazonaws.com [carepapers.s3.amazonaws.com]

- 8. azom.com [azom.com]

- 9. Aluminum formate (AF): Synthesis, characterization and application in dye wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caneparesearch.org [caneparesearch.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Aluminum Formate: A Cheap Post-Combustion Carbon Capture Solution [ccus-expo.com]

- 13. ALUMINUM FORMATE | 7360-53-4 [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. pubs.acs.org [pubs.acs.org]

solubility of Aluminiumformiat in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aluminum formate in aqueous and organic media. The information is curated for professionals in research and development who require precise solubility data and experimental methodologies.

Aqueous Solubility of Aluminum Formate

Aluminum formate exists in various forms, including neutral and basic salts, as well as different hydrates. These forms exhibit distinct solubility characteristics in water. The solubility is also significantly influenced by temperature.

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of different aluminum formate species in water at various temperatures. The data is sourced from the IUPAC-NIST Solubilities Database and other chemical reference sources.[1][2][3][4][5]

Table 1: Solubility of Aluminum Triformate Trihydrate (Al(HCOO)₃·3H₂O) in Water [1]

| Temperature (°C) | Mass Fraction (%) | Molality (mol/kg) |

| 25 | 6.19 | 0.407 |

| 50 | 7.03 | 0.467 |

Table 2: Solubility of Basic Aluminum Formate Hemihydrate (AlOH(HCOO)₂·0.5H₂O) in Water [1]

| Temperature (°C) | Mass Fraction (%) | Molality (mol/kg) |

| 25 | 3.24 | 0.207 |

| 50 | 3.30 | 0.211 |

| 100 | 1.44 | 0.09 |

Table 3: General Aqueous Solubility of Aluminum Formate

| Temperature (°C) | Solubility (g/L) | Reference |

| 20 | 86.1 | [2][3][4][5] |

It is also reported that solid aluminum triformate is sparingly soluble in cold water, but can form an approximately 25% by weight aqueous solution in boiling water.[6] Other sources describe it as being easily soluble ("leicht löslich") in water. The anhydrous basic form, Al(OH)(HCOO)₂, is described as sparingly soluble.[7]

Solubility in Organic Solvents

Despite a comprehensive search of scientific literature and chemical databases, no quantitative data for the solubility of aluminum formate in common organic solvents such as alcohols (methanol, ethanol), ketones (acetone), or aprotic polar solvents (dimethylformamide, dimethyl sulfoxide) could be located. This suggests that aluminum formate is likely sparingly soluble in most organic solvents, a common characteristic for simple metal salts.

Experimental Protocols

The determination of aluminum formate's aqueous solubility involves the preparation of a saturated solution, followed by the quantitative analysis of the dissolved solute.

Synthesis of Aluminum Formate

A common method for the preparation of aluminum formate is through the reaction of aluminum hydroxide with formic acid.[1]

dot

Caption: Synthesis workflow for aluminum formate.

Solubility Determination Protocol

The following protocol outlines a general procedure for determining the aqueous solubility of aluminum formate.

dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ALUMINUM FORMATE | 7360-53-4 [chemicalbook.com]

- 3. ALUMINUM FORMATE CAS#: 7360-53-4 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 7360-53-4 CAS MSDS (ALUMINUM FORMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. US5468892A - Process for the production of an aluminum triformate solution containing alkali metal and/or alkaline earth metal, highly concentrated aluminum triformate solutions containing alkali and/or alkaline earth metal, and their use - Google Patents [patents.google.com]

- 7. EP0201802A2 - Anhydrous aluminium formiate - Google Patents [patents.google.com]

An In-depth Technical Guide on the Molecular Weight of Aluminum Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of aluminum formate, Al(HCOO)3. It includes a comprehensive breakdown of its elemental composition and the underlying atomic weights. Furthermore, this guide will delve into experimental protocols for its characterization and potential signaling pathways of relevance to the scientific and drug development community.

Chemical Identity and Formula

-

Chemical Name: Aluminum Formate

-

IUPAC Name: Aluminum Trichlorate

-

Chemical Formula: Al(HCOO)3

Aluminum formate is the aluminum salt of formic acid.[1] It consists of one aluminum atom and three formate groups.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula Al(HCOO)3 indicates that a molecule of aluminum formate contains:

-

1 Aluminum (Al) atom

-

3 Carbon (C) atoms

-

3 Hydrogen (H) atoms

-

6 Oxygen (O) atoms

The molecular weight is calculated using the standard atomic weights of these elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Quantity | Standard Atomic Weight (u) | Total Atomic Weight (u) |

| Aluminum | Al | 1 | 26.9815386 | 26.9815386 |

| Carbon | C | 3 | 12.011 | 36.033 |

| Hydrogen | H | 3 | 1.008 | 3.024 |

| Oxygen | O | 6 | 15.999 | 95.994 |

| Total | 162.0325386 |

Based on the summation of the atomic weights of its constituent atoms, the calculated molecular weight of aluminum formate is approximately 162.03 g/mol .[2][3]

Experimental Protocols for Characterization

The determination and confirmation of the molecular weight and structure of aluminum formate can be achieved through various analytical techniques. Below are outlines of standard experimental protocols.

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound.

-

Sample Preparation: A dilute solution of aluminum formate is prepared in a suitable solvent, such as deionized water.

-

Ionization: Electrospray ionization (ESI) is a common method for ionizing organometallic compounds like aluminum formate. The sample solution is introduced into the mass spectrometer, where a high voltage is applied to generate charged droplets.

-

Mass Analysis: The resulting ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion of aluminum formate would confirm its molecular weight.

TGA can be used to study the thermal decomposition of aluminum formate, which can provide information about its composition and purity.

-

Sample Preparation: A small, accurately weighed sample of solid aluminum formate is placed in a TGA crucible.

-

Analysis: The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).

-

Data Interpretation: The TGA curve plots the percentage of weight loss against temperature. The decomposition steps can be correlated to the loss of specific fragments (e.g., formate groups), allowing for the confirmation of the compound's stoichiometry.

Visualization of Chemical Structure and Experimental Workflow

To aid in the understanding of the molecular structure and a typical experimental workflow, the following diagrams are provided.

Caption: 2D representation of the aluminum formate molecule.

Caption: Workflow for molecular weight determination by mass spectrometry.

Relevance in Drug Development and Potential Signaling Pathways

While aluminum formate itself is not a common therapeutic agent, understanding the biological interactions of aluminum and formate ions is crucial in drug development, particularly in the context of formulation and toxicology. Aluminum-containing compounds are used as adjuvants in vaccines and as antacids. The formate anion is a simple carboxylic acid that can participate in various metabolic pathways.

At present, there are no well-defined signaling pathways directly and uniquely attributed to aluminum formate in the context of drug action. The biological effects would likely be a combination of the separate effects of aluminum ions and formate. Aluminum has been studied for its potential neurotoxicity, though the mechanisms are still under investigation. Formate is a metabolite that, in high concentrations, can cause toxicity.

Further research is required to elucidate any specific signaling pathways that might be modulated by aluminum formate. Researchers in drug development should consider the potential for dissociation of the compound and the individual biological activities of its constituent ions.

References

In-Depth Technical Guide: Health and Safety Data for Aluminiumformiat Exposure

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for informational purposes only and does not constitute medical or safety advice. Always consult with a qualified professional for specific guidance on handling chemical substances.

Executive Summary

Aluminiumformiat, the aluminum salt of formic acid, is a chemical compound with limited publicly available toxicological data. This guide provides a comprehensive overview of the known health and safety information for this compound. Due to the scarcity of specific data, this report also includes toxicological information for related compounds, namely aluminum chloride and formic acid, to offer a more complete, albeit surrogate, toxicological profile. It is crucial to interpret this surrogate data with caution, as the toxicokinetics and toxicodynamics of this compound may differ significantly. This guide summarizes available quantitative data in structured tables, details relevant experimental protocols based on OECD guidelines, and provides visualizations of experimental workflows and potential toxicological pathways.

Introduction to this compound

This compound, with the chemical formula Al(HCOO)₃, is a salt formed from aluminum and formic acid. Its industrial applications are not widely documented in publicly accessible literature, and as a result, comprehensive toxicological studies are lacking. This guide aims to collate the existing safety information and provide a framework for understanding its potential hazards by examining its constituent components and related aluminum compounds.

Toxicological Data

A thorough review of scientific literature and regulatory databases reveals a significant lack of specific quantitative toxicological data for this compound. Most safety data sheets (SDS) indicate that key toxicological endpoints have not been determined. Therefore, this section presents the available qualitative information for this compound and quantitative data for the surrogate substances aluminum chloride and formic acid.

Acute Toxicity

Acute toxicity refers to the adverse effects that occur after a single or short-term exposure to a substance.

Table 1: Acute Toxicity Data for this compound and Surrogate Compounds

| Endpoint | This compound | Aluminum Chloride (Anhydrous) | Formic Acid |

| Oral LD50 (Rat) | Data not available | 3450 - 3470 mg/kg[1] | 730 - 1100 mg/kg[2] |

| Dermal LD50 (Rabbit) | Data not available | > 2000 mg/kg | Data not available |

| Inhalation LC50 (Rat) | Data not available | Data not available | 7.85 mg/L (4 h)[3] |

Summary of Acute Effects:

-

This compound: Based on available SDS, it may cause skin, eye, and respiratory irritation.

-

Aluminum Chloride: It is corrosive and can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.

-

Formic Acid: It is corrosive and can cause severe burns to the skin and eyes. Inhalation is toxic, and ingestion is harmful[2][3].

Skin and Eye Irritation

-

This compound: Expected to be an irritant to the skin and eyes based on general chemical properties.

-

Aluminum Chloride: Causes severe skin burns and eye damage.

-

Formic Acid: Causes severe skin burns and serious eye damage[3].

Sensitization

There is no specific data available to indicate that this compound is a skin sensitizer. For the surrogate, formic acid, a Buehler test on guinea pigs showed a negative result for skin sensitization.

Chronic Toxicity

Chronic toxicity evaluates the adverse health effects from repeated or long-term exposure.

-

Aluminum Chloride: Chronic oral exposure in rats has been linked to neurotoxic effects relevant to Alzheimer's disease, including increased amyloid-beta and phosphorylated-tau protein in the brain[3]. It has also been shown to induce redox imbalance, metabolic distress, and DNA damage in the liver of rats[4].

-

Formic Acid: Chronic exposure in humans may lead to kidney damage and the development of a skin allergy[5]. In animal studies, chronic inhalation has been associated with lesions in the respiratory and olfactory epithelia[6].

Carcinogenicity

There is no data available on the carcinogenic potential of this compound.

-

Aluminum Chloride: Not classified as a human carcinogen by major regulatory agencies.

-

Formic Acid: Not expected to be carcinogenic based on the lack of tumors in carcinogenicity studies in rats and mice[2]. One study noted that formic acid was not a tumor promoter in a dermal exposure study in mice[6].

Mutagenicity and Genotoxicity

No specific mutagenicity data is available for this compound.

-

Aluminum Chloride: Studies have shown that aluminum chloride has genotoxic potential. It has been found to induce an increase in micronuclei in mice and cultured human lymphocytes, suggesting it is clastogenic (causes chromosomal damage)[7][8][9].

-

Formic Acid: The mutagenic potential of formic acid appears to be linked to the pH of the test system. While some studies have shown positive results, these were often under acidic conditions. When neutralized, formic acid is generally not considered mutagenic[6][10]. It has shown negative results in the Ames test.

Reproductive and Developmental Toxicity

There is no specific data on the reproductive or developmental toxicity of this compound.

-

Aluminum Chloride: Some animal studies have indicated developmental and reproductive toxicity[11].

-

Formic Acid: There is no conclusive evidence to suggest that formic acid is a reproductive toxicant[12]. A study on calcium formate in rats showed no effect on reproduction[13].

Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for this compound. The following OELs for aluminum and formic acid should be considered as guidance.

Table 2: Occupational Exposure Limits for Aluminum and Formic Acid

| Substance | Agency | Limit |

| Aluminum (soluble salts, as Al) | NIOSH REL | TWA 2 mg/m³ |

| Formic Acid | NIOSH REL | TWA 5 ppm (9 mg/m³) |

| OSHA PEL | TWA 5 ppm (9 mg/m³) | |

| ACGIH TLV | TWA 5 ppm (9 mg/m³), STEL 10 ppm (19 mg/m³) |

NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration; ACGIH: American Conference of Governmental Industrial Hygienists; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.

Experimental Protocols

The following are summaries of standard OECD guidelines for toxicological testing. These protocols are provided to illustrate the methodologies used to generate the types of data discussed in this guide.

Acute Toxicity Testing

-

OECD 401: Acute Oral Toxicity (Note: This guideline has been deleted but is referenced in older studies) : The test substance is administered in graduated doses to groups of fasted animals. Observations of effects and mortality are made over a 14-day period. The LD50 is then calculated[6].

-

OECD 402: Acute Dermal Toxicity : The substance is applied to a shaved area of the skin of animals for 24 hours. The animals are observed for 14 days for signs of toxicity and mortality to determine the LD50[11][14].

-

OECD 403: Acute Inhalation Toxicity : Animals are exposed to the substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours). Observations for toxicity and mortality are conducted for at least 14 days to determine the LC50[7][9][15][16][17].

Irritation and Sensitization Testing

-

OECD 404: Acute Dermal Irritation/Corrosion : A single dose of the substance is applied to the skin of an animal. The site is observed for erythema and edema at specified intervals to assess the level of irritation or corrosion[1][18][19][20][21].

-

OECD 405: Acute Eye Irritation/Corrosion : A single dose of the substance is applied to the conjunctival sac of one eye of an animal. The eye is examined for lesions of the cornea, iris, and conjunctiva at set intervals[10][22][23][24][25].

-

OECD 429: Skin Sensitization (Local Lymph Node Assay) : The test substance is applied to the ears of mice. The proliferation of lymphocytes in the draining lymph nodes is measured as an indicator of a sensitization response.

Genotoxicity Testing

-

OECD 471: Bacterial Reverse Mutation Test (Ames Test) : Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are exposed to the test substance. The ability of the substance to cause a reversion to the non-mutated state is measured.

-

OECD 474: Mammalian Erythrocyte Micronucleus Test : Animals are exposed to the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in erythrocytes. An increase in micronuclei indicates chromosomal damage[26][27][28].

Reproductive and Developmental Toxicity Testing

-

OECD 414: Prenatal Developmental Toxicity Study : Pregnant animals are administered the test substance during the period of organogenesis. The dams are examined for signs of toxicity, and the fetuses are examined for developmental abnormalities[13][29].

Chronic Toxicity Testing

-

OECD 452: Chronic Toxicity Studies : Animals are exposed to the test substance daily for a large portion of their lifespan (e.g., 12-24 months). A wide range of observations are made, including clinical signs, body weight, food/water consumption, hematology, clinical chemistry, and histopathology of organs and tissues.

Visualizations

The following diagrams illustrate generalized workflows for key toxicological studies and a potential signaling pathway for formic acid toxicity.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. Federal Register :: Formic Acid and Sodium Formate; Exemption From the Requirement of a Tolerance [federalregister.gov]

- 3. Chronic oral exposure of aluminum chloride in rat modulates molecular and functional neurotoxic markers relevant to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic aluminium chloride exposure induces redox imbalance, metabolic distress, DNA damage, and histopathologic alterations in Wistar rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formic acid - Wikipedia [en.wikipedia.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Evaluation of in vivo and in vitro toxicological and genotoxic potential of aluminum chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxic effects of aluminum chloride in cultured human lymphocytes treated in different phases of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 11. Aluminium chloride-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 12. nj.gov [nj.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. mdpi.com [mdpi.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. Aluminum Chloride | AlCl3 | CID 24012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. nj.gov [nj.gov]

- 19. Possible Effects of Aluminum Chloride Induced Toxicity on Hippocampus of Adult Male Albino Rats [mjmr.journals.ekb.eg]

- 20. Cadmium - Wikipedia [en.wikipedia.org]

- 21. The Proposition 65 List - OEHHA [oehha.ca.gov]

- 22. cir-safety.org [cir-safety.org]

- 23. Aluminum Chloride–Induced Reproductive Toxicity in Rats: the Protective Role of Zinc Oxide Nanoparticles [ouci.dntb.gov.ua]

- 24. resources.finalsite.net [resources.finalsite.net]

- 25. Aluminum chloride - Pharos [pharos.habitablefuture.org]

- 26. uprm.edu [uprm.edu]

- 27. spectrumchemical.com [spectrumchemical.com]

- 28. NTP technical report on the toxicity studies of Formic Acid (CAS No. 64-18-6) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Hydrogen Fluoride (HF) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

discovery and history of Aluminiumformiat synthesis

An In-depth Technical Guide on the Discovery and History of Aluminum Formate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum formate, Al(HCOO)₃, a metal-organic framework (MOF), has garnered significant interest for its diverse applications, including as a precursor for α-alumina synthesis and as a material for CO₂ capture.[1][2] This technical guide provides a comprehensive overview of the historical development and discovery of aluminum formate synthesis. It details the evolution of synthetic methodologies, from early 20th-century patents to modern, high-yield processes. This document presents a comparative analysis of key synthesis routes, detailed experimental protocols, and visualizations of the synthetic pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Historical Overview of Aluminum Formate Synthesis

The journey of aluminum formate synthesis is a story of incremental innovation, driven by the pursuit of a stable, pure, and commercially viable product. While the history of aluminum as a metal dates back to the 19th century, the synthesis of its formate salt has a more recent timeline.[3][4][5][6][7]

Early Investigations and the Challenge of a Stable Solid

Early attempts to produce solid aluminum formate were often hindered by the formation of unstable, gummy masses upon evaporation of aqueous solutions. A significant breakthrough came in the early 20th century with a focus on creating a stable, water-soluble solid form.

A notable early method was patented by Richard Wolffenstein in 1924 .[8] This process circumvented the issues of crystallization from concentrated solutions by reacting a desiccated alkali metal formate with a partially dehydrated aluminum salt of a stronger acid.[8] This innovative approach yielded a solid mixture that readily dissolved in water to produce a clear solution of aluminum formate.[8]

Evolution of Synthesis from Aluminum Salts

Throughout the mid-20th century, research continued to explore more direct routes to aluminum formate. A common approach involved the double decomposition reaction between an aqueous solution of an aluminum salt, such as aluminum sulfate, and a formate salt, like sodium formate. However, these methods often required careful control of temperature and concentration to minimize the precipitation of by-product salts.

Modern Synthesis Routes: Purity and Efficiency

The late 20th and early 21st centuries saw the development of cleaner and more efficient synthesis methods, largely moving away from double decomposition reactions to minimize impurities.

-

Synthesis from Aluminum Hydroxide: A widely adopted modern method involves the direct reaction of aluminum hydroxide with formic acid.[9][10][11][12] This method is advantageous as it avoids the introduction of other metal cations, leading to a purer product. The reaction, often conducted under reflux, can achieve high yields.[1][9] Recent studies have demonstrated that this method can produce aluminum formate with a high yield of 95%.[1][9]

-

Synthesis from Metallic Aluminum: For applications demanding exceptionally high purity, a method utilizing metallic aluminum has been reported. This process employs a mercuric chloride catalyst to amalgamate the surface of the aluminum metal, facilitating its reaction with formic acid.[13]

Comparative Analysis of Synthesis Methodologies

The selection of a synthesis method for aluminum formate is contingent on the desired product purity, production scale, and economic viability. The following table provides a comparative analysis of the primary synthesis routes.

| Method | Primary Reactants | Key Process Features | Reported Yield | Product Purity | Advantages | Disadvantages | Key Contributor(s) |

| Wolffenstein Method | Desiccated alkali metal formate, Partially dehydrated aluminum salt | Reaction of solid precursors to form a water-soluble mixture. | Not specified | Contains alkali metal salt by-product. | Produces a stable, solid product; avoids difficult crystallization. | The final product is a mixture, not pure aluminum formate. | Richard Wolffenstein (1924)[8] |

| Aqueous Double Decomposition | Aluminum salt (e.g., Al₂(SO₄)₃), Formate salt (e.g., NaHCOO) | Precipitation reaction in an aqueous solution. | Variable | Prone to contamination from by-product salts. | Utilizes common and inexpensive starting materials. | Separation of the desired product can be challenging. | General chemical literature |

| From Aluminum Hydroxide | Aluminum hydroxide (Al(OH)₃), Formic acid (HCOOH) | Direct reaction, often under reflux, followed by isolation of the solid product. | High (up to 95%)[1][9] | High, as no other metal cations are introduced. | High purity; relatively simple and high-yielding. | Reactivity of aluminum hydroxide can vary. | Evans H. A., et al. (2022)[9] |

| From Metallic Aluminum | Aluminum metal (Al), Formic acid (HCOOH) | Catalytic reaction using mercuric chloride to activate the aluminum. | Not specified | High | Yields a high-purity product. | Involves the use of highly toxic mercuric chloride. | Materials science literature[13] |

Detailed Experimental Protocols

The following section provides detailed methodologies for the synthesis of aluminum formate, reflecting both historical and contemporary approaches.

Protocol for Synthesis from Aluminum Hydroxide (Reflux Method)

This protocol is based on the high-yield method described in recent literature.[1][9]

Materials:

-

Ethanol (for washing)

-

250-ml three-neck round-bottom flask

-

Reflux condenser and heating mantle

-

Centrifuge and vacuum filtration setup

Procedure:

-

Combine the aluminum hydroxide and formic acid in the three-neck round-bottom flask.[1][9]

-

Stir the mixture to create a homogeneous suspension.

-

Heat the suspension to 100°C and maintain reflux for 48 hours.[1][9]

-

After cooling to room temperature, separate the resulting white solid from the excess formic acid via centrifugation.[1][9]

-

The air-dried solid is aluminum formate, typically with some guest molecules.[9][10] For a guest-free material, the product can be activated by heating at 180°C.[10]

Protocol for Synthesis from Metallic Aluminum

This method is adapted from a procedure for synthesizing aluminum formate as a precursor for alumina powders.[13]

Materials:

Procedure:

-

In a well-ventilated fume hood, combine the aluminum metal and formic acid.

-

Add a catalytic amount of mercuric chloride to initiate the reaction. The mercuric chloride amalgamates the aluminum surface, allowing it to be attacked by the formic acid.[13]

-

The reaction proceeds with the liberation of hydrogen gas, yielding a solution of aluminum formate.[13]

-

The resulting solution can be processed further, such as by spray drying, to obtain the solid product.[13]

Safety Note: Mercuric chloride is extremely toxic and must be handled with appropriate safety precautions.

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow and relationships of the described synthesis methods.

Caption: Historical Evolution of Aluminum Formate Synthesis Methods.

Caption: Comparative Workflows of Key Aluminum Formate Synthesis Routes.

References

- 1. carepapers.s3.amazonaws.com [carepapers.s3.amazonaws.com]

- 2. Crystal growth - Wikipedia [en.wikipedia.org]

- 3. History of aluminium - Wikipedia [en.wikipedia.org]

- 4. CN110642278A - Method for preparing aluminum hydroxide - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. US1493945A - Method of producing aluminum formate - Google Patents [patents.google.com]

- 9. Aluminum formate, Al(HCOO)3: An earth-abundant, scalable, and highly selective material for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aluminium formate - Wikipedia [en.wikipedia.org]

- 11. Aluminum formate (AF): Synthesis, characterization and application in dye wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aluminum Formate, Al(HCOO)3: An Earth-Abundant, Scalable, and Highly Selective Material for CO2 Capture | NIST [nist.gov]

- 13. azom.com [azom.com]

Methodological & Application

Application Notes and Protocols for the Use of Aluminum Formate as a Mordant in Textile Dyeing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aluminum formate as a mordant in textile dyeing. The information is intended for a technical audience and details the protocols for its application, its mechanism of action, and a comparative analysis with other common aluminum-based mordants.

Introduction

Aluminum formate, also known as aluminum triformate, is a salt of aluminum and formic acid. In textile dyeing, it serves as a mordant, a substance that forms a coordination complex with both the dye and the fiber, thereby improving the fastness of the dye. It is recognized for being a gentle yet effective mordant suitable for a wide range of natural fibers, including both protein (e.g., wool, silk) and cellulose (e.g., cotton, linen) fibers. A key advantage of aluminum formate is its effectiveness as a cold-process mordant, which can be beneficial for delicate fibers that may be damaged by heat.[1]

Comparative Analysis of Aluminum Mordants

While quantitative comparative data for aluminum formate against other mordants is not extensively available in peer-reviewed literature, qualitative assessments and dyer experiences suggest a hierarchy in performance. The effectiveness of aluminum-based mordants is often considered to improve in the following order: potassium aluminum sulfate (alum), aluminum sulfate, aluminum acetate, and aluminum formate.[2] Aluminum acetate is often favored for yielding brighter colors compared to aluminum sulfate.[3] Aluminum formate is reported to produce bright and brilliant colors.[1]

Table 1: Qualitative Comparison of Common Aluminum Mordants

| Mordant | Typical Fiber Types | Process Temperature | Key Characteristics |

| Aluminum Formate | Protein and Cellulose | Cold | Gentle on fibers, reusable bath, yields bright colors, biodegradable byproduct (formic acid).[2] |

| Aluminum Acetate | Primarily Cellulose | Hot or Cold | Yields bright colors, may require a chalk after-bath.[2] |

| Potassium Aluminum Sulfate (Alum) | Primarily Protein | Hot | Traditional, widely available, can make wool slightly harsh. |

| Aluminum Sulfate | Protein and Cellulose | Hot or Cold | More concentrated than alum, considered more environmentally friendly due to lower aluminum discharge.[2] |

Quantitative Data on Colorfastness

Direct, publicly available quantitative studies comparing the colorfastness of dyes on textiles mordanted with aluminum formate against other mordants are limited. However, studies on other aluminum mordants provide a framework for the type of data that should be collected and analyzed. For instance, a comparative study on aluminum potassium sulfate (APS) and aluminum acetate (AA) on cotton with various natural dyes provides Gray Scale ratings for colorfastness to laundering and light.

Table 2: Example of Colorfastness Data for Different Aluminum Mordants on Cotton (Data for Aluminum Formate is Illustrative)

| Dye | Mordant (Concentration) | Gray Scale Rating - Laundering | Gray Scale Rating - Light |

| Madder | APS (10% owf) | 2.5 | 3.0 |

| AA (10% owf) | 2.5 | 3.0 | |

| Aluminum Formate (5% owf) | Data Not Available | Data Not Available | |

| Weld | APS (10% owf) | 1.3 | 2.0 |

| AA (10% owf) | 2.0 | 2.0 | |

| Aluminum Formate (5% owf) | Data Not Available | Data Not Available | |

| Coreopsis | APS (10% owf) | 1.7 | 1.5 |

| AA (10% owf) | 3.0 | 1.0 | |

| Aluminum Formate (5% owf) | Data Not Available | Data Not Available |

*Gray Scale Rating: 5 = No change, 4 = Slight change, 3 = Noticeable change, 2 = Considerable change, 1 = Much change.[4] owf = on weight of fabric.

Researchers are encouraged to conduct similar controlled studies to quantify the performance of aluminum formate and populate such tables with empirical data.

Experimental Protocols

Safety Precautions

When handling aluminum formate powder, it is recommended to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, to avoid inhalation and skin contact.

Protocol 1: Mordanting with Aluminum Formate using the Weight of Fiber (WOF) Method

This method is precise and recommended for reproducible results.

Materials:

-

Textile fibers (protein or cellulose), scoured

-

Aluminum formate

-

Non-reactive container (stainless steel or plastic)

-

Scale

-

Warm water

Procedure:

-

Weigh the dry fiber (WOF). This will be the basis for all calculations.

-

Calculate the amount of aluminum formate needed. A typical starting concentration is 5-8% of the WOF. For example, for 100g of fiber, use 5-8g of aluminum formate.

-

Dissolve the aluminum formate. In a separate container, dissolve the calculated amount of aluminum formate in a small amount of warm water, stirring until fully dissolved.

-

Prepare the mordant bath. Fill the non-reactive container with enough room temperature water to allow the fibers to be fully submerged and move freely.

-

Add the dissolved mordant. Pour the dissolved aluminum formate solution into the water bath and stir well to ensure even distribution.

-

Introduce the fibers. Add the scoured, wet fibers to the mordant bath. Gently agitate to ensure complete saturation and remove any air bubbles.

-

Soak the fibers. Leave the fibers to soak in the cold mordant bath for a minimum of 8 hours, and up to 24 hours for optimal results. Occasional stirring will promote even mordanting.

-

Rinse the fibers. After soaking, remove the fibers from the mordant bath. Gently squeeze out the excess solution (which can be returned to the bath for reuse) and rinse the fibers lightly in cool water.

-

Proceed to dyeing. The mordanted fibers can be dyed immediately while wet or dried and stored for later use.

Protocol 2: Mordanting with Aluminum Formate using the Grams per Liter (gpL) Method

This method is convenient for creating a stock mordant solution that can be reused.

Materials:

-

Textile fibers (protein or cellulose), scoured

-

Aluminum formate

-

Non-reactive bucket or container with volume markings

-

Scale

-

Warm and room temperature water

Procedure:

-

Determine the volume of the container. Calculate the volume of water your container will hold in liters.

-

Calculate the amount of aluminum formate. Use a ratio of 20 grams of aluminum formate per liter of water. For a 10-liter bath, you would use 200g of aluminum formate.

-

Dissolve the mordant. In a separate container, dissolve the calculated aluminum formate in about 1 liter of warm water.

-

Prepare the mordant bath. Add the remaining volume of room temperature water to the larger container (e.g., 9 liters for a 10-liter bath).

-

Combine and mix. Pour the concentrated, dissolved mordant solution into the larger container and stir thoroughly.

-

Add fibers. Introduce the scoured, wet fibers into the mordant bath, ensuring they are fully submerged.

-

Soak. Allow the fibers to soak for at least 8-24 hours.

-

Rinse and dye. Remove the fibers, rinse lightly, and proceed to dyeing. The remaining mordant bath can be replenished and reused.

Mechanism of Action: Mordanting Process

The primary function of an aluminum mordant is to create a chemical bridge between the dye molecule and the textile fiber. Aluminum ions (Al³⁺) from the mordant have the ability to form coordination complexes with electron-donating groups present in both the dye molecules (e.g., hydroxyl, carboxyl groups) and the fibers (e.g., hydroxyl groups in cellulose, carboxyl and amino groups in proteins).[5][6] This results in a larger, insoluble complex that is physically trapped within the fiber structure, leading to improved colorfastness.

Below is a diagram illustrating the conceptual workflow of the mordanting and dyeing process.

Caption: Experimental workflow for textile dyeing using a mordant.

The following diagram illustrates the proposed chemical interactions.

Caption: Chemical interaction pathway of aluminum formate mordant.

References

Application Notes and Protocols: Aluminium Formate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminium formate, with the chemical formula Al(HCOO)₃, is a metal-organic framework (MOF) also known as ALF. It is recognized for its straightforward synthesis from inexpensive and readily available starting materials: aluminium hydroxide and formic acid.[1][2] While extensively studied for applications in gas capture and storage, particularly for CO₂ sequestration, its role as a catalyst in organic synthesis is not yet widely established in peer-reviewed literature.[1][2][3] This document provides a detailed protocol for the synthesis of aluminium formate. Given the limited specific examples of its use in catalysis, this document also presents a theoretical discussion on its potential as a Lewis acid catalyst and provides standard protocols for key organic reactions (Knoevenagel condensation, Aza-Michael addition, Pechmann condensation, and esterification) using conventional aluminium-based Lewis acid catalysts as a reference.

Synthesis of Aluminium Formate Catalyst

Aluminium formate can be synthesized via a reflux reaction between aluminium hydroxide and formic acid.[1][2] The resulting product is a stable, microporous solid.

Experimental Protocol: Synthesis of Aluminium Formate Al(HCOO)₃

Materials:

-

Aluminium hydroxide (Al(OH)₃)

-

Formic acid (HCOOH, ~99%)

-

Ethanol

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Centrifuge

-

Vacuum filtration apparatus

Procedure:

-

In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, combine 1.2 g (0.015 mol) of aluminium hydroxide with 100 mL of formic acid.[1]

-

Heat the mixture to reflux at 100°C (373 K) and maintain for 48 hours under stirring.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the resulting white solid from the excess formic acid by centrifugation.

-

Wash the solid product thoroughly with a copious amount of ethanol.

-

Collect the white solid by vacuum filtration.

-

The as-synthesized material, which may contain guest molecules like CO₂, water, and formic acid, can be activated.[1][4]

-

Activation: To obtain the guest-free, porous aluminium formate (ALF), heat the air-dried solid at 150°C (423 K) for 24 hours under high vacuum or at 180°C (453 K) in air for 24 hours.[1]

Data Presentation: Synthesis of Aluminium Formate

| Parameter | Value | Reference |

| Reactants | Aluminium hydroxide, Formic acid | [1] |

| Reaction Temperature | 100°C (373 K) | [1] |

| Reaction Time | 48 hours | [1] |

| Product Yield | ~95% (as-made) | [1] |

| Activation Temperature | 150°C (vacuum) or 180°C (air) | [1] |

| Activation Time | 24 hours | [1] |

Potential Catalytic Activity of Aluminium Formate

While specific applications of aluminium formate as a catalyst in the target reactions are not well-documented, its chemical nature suggests potential as a heterogeneous Lewis acid catalyst. The aluminium centers in the activated, porous structure could act as electron-pair acceptors, similar to other aluminium compounds like AlCl₃.[5]

Hypothesized Catalytic Mechanism: The Lewis acidic aluminium sites on the surface of the activated ALF could coordinate with carbonyl oxygen atoms or other Lewis basic sites in the reactants. This coordination would polarize the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. As a heterogeneous catalyst, aluminium formate would offer the advantages of easy separation from the reaction mixture and potential for recyclability.

General Workflow for Heterogeneous Catalysis

The following diagram illustrates a general experimental workflow for testing the catalytic activity of a solid catalyst like aluminium formate in a liquid-phase organic reaction.

Reference Protocols with Alternative Aluminium Catalysts

The following protocols describe common organic reactions catalyzed by established aluminium-based Lewis acids. These are provided as a reference for experimental design.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5]

Reference Reaction: Benzaldehyde with Malononitrile catalyzed by Alum (a hydrated double sulfate salt of aluminum).[6]

Experimental Protocol:

-

In a round-bottom flask, combine an aromatic aldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1.2 mmol), and alum (KAl(SO₄)₂·12H₂O, 10 mol%).[6]

-

Heat the solvent-free mixture to 80°C with stirring.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

References

- 1. Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Aluminum formate, Al(HCOO)3: An earth-abundant, scalable, and highly selective material for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 6. US7144614B2 - Polyester polymerization catalyst, polyester produced by using the same, and process for producing polyester - Google Patents [patents.google.com]

Application Note: Hydrothermal Synthesis of Aluminum Formate Crystals

Introduction

Aluminum formate, Al(HCOO)₃, is a metal-organic framework (MOF) that has garnered significant interest due to its potential applications in areas such as gas storage and separation, particularly for carbon dioxide capture.[1][2] Its synthesis from inexpensive and readily available precursors like aluminum hydroxide and formic acid makes it a scalable and economically viable material.[1] The hydrothermal synthesis method offers a straightforward route to obtain crystalline aluminum formate. This application note provides a detailed protocol for the hydrothermal synthesis of aluminum formate crystals, based on established procedures.[1][2]

Principle

The hydrothermal synthesis of aluminum formate involves the reaction of an aluminum source, typically aluminum hydroxide, with formic acid in an aqueous solution under elevated temperature and pressure within a sealed autoclave. This process facilitates the dissolution of the precursors and the subsequent crystallization of the aluminum formate product upon slow cooling.

Experimental Protocol

This protocol is adapted from the method described by Evans et al. for the synthesis of as-made Al(HCOO)₃ single crystals.[1][2]

Materials:

-

Formic acid (HCOOH)

-

Aluminum hydroxide (Al(OH)₃)

-

Ethanol (for washing)

-

Deionized water

Equipment:

-

Teflon liner

-

23-ml Teflon-lined Parr stainless steel autoclave

-

Stir plate and stir bar

-

Oven or heating mantle capable of reaching 130°C

-

Vacuum filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

Precursor Preparation: In a Teflon liner, add 50 mg (0.234 mmol) of aluminum hydroxide.

-

Addition of Formic Acid: To the same Teflon liner, add 7 ml of formic acid.

-

Homogenization: Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.[1][2]

-

Hydrothermal Reaction: Place the sealed Teflon liner into a 23-ml Parr stainless steel autoclave. Heat the autoclave to 130°C (403 K) and maintain this temperature for 3 days.[1][2]

-

Cooling: After 3 days, allow the autoclave to cool slowly to room temperature.

-

Product Isolation: Upon cooling, colorless cubic crystals of aluminum formate will have formed.[1]

-

Washing: Wash the resulting crystals with a copious amount of ethanol.[1][2]

-

Filtration: Separate the washed crystals from the solution using vacuum filtration.[1][2]

-

Drying: Air-dry the collected crystals. The expected product is as-made Al(HCOO)₃ single crystals with a reported yield of 83%.[1]

Data Presentation

| Parameter | Value | Reference |

| Precursors | Aluminum hydroxide, Formic acid | [1][2] |

| Aluminum Hydroxide | 50 mg (0.234 mmol) | [1][2] |

| Formic Acid | 7 ml | [1][2] |

| Reaction Vessel | 23-ml Teflon-lined Parr stainless steel autoclave | [1] |

| Reaction Temperature | 130°C (403 K) | [1][2] |

| Reaction Time | 3 days | [1][2] |

| Product | Colorless cubic crystals of aluminum formate | [1] |

| Product Formula | Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅ | [1] |

| Yield | 83% | [1] |

Experimental Workflow

Caption: Workflow for the hydrothermal synthesis of aluminum formate crystals.

Safety Precautions

-

Formic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The hydrothermal synthesis is performed under high temperature and pressure. Ensure the autoclave is properly sealed and operated according to the manufacturer's instructions.

-

Work in a well-ventilated area or a fume hood.

References

Application Notes and Protocols for Aluminum Formate as a Precipitating Agent in Paper Production

For Researchers, Scientists, and Drug Development Professionals

Introduction